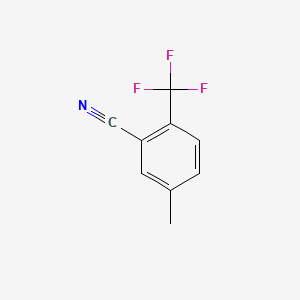

5-Methyl-2-(trifluoromethyl)benzonitrile

Description

Contextualization within Benzonitrile (B105546) and Trifluoromethylated Compound Research

Benzonitriles, which are aromatic compounds containing a cyano (-C≡N) group attached to a benzene (B151609) ring, are a cornerstone in organic synthesis. The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, amides, carboxylic acids, and ketones. This versatility makes benzonitriles crucial building blocks in the synthesis of a wide array of organic molecules. orientjchem.org They are frequently employed in the production of fragrances, pharmaceuticals, and dyes.

The field of trifluoromethylated compounds has expanded significantly due to the unique properties imparted by the trifluoromethyl (-CF₃) group. The high electronegativity of the fluorine atoms makes the -CF₃ group a potent electron-withdrawing substituent, which can significantly alter the chemical and physical properties of a molecule. mdpi.com In medicinal chemistry, the introduction of a trifluoromethyl group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov This is attributed to the strength of the carbon-fluorine bond and the group's ability to participate in various intermolecular interactions. Consequently, trifluoromethylated compounds are prevalent in many modern pharmaceuticals and agrochemicals.

Significance and Research Trajectory of Substituted Benzonitriles

The research trajectory of substituted benzonitriles has been driven by the quest for novel molecules with tailored properties. By attaching different functional groups to the benzene ring, chemists can fine-tune the electronic and steric characteristics of the benzonitrile core, leading to a vast library of compounds with diverse applications. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the reactivity of the nitrile group and the aromatic ring, directing the outcome of chemical reactions. nih.gov

In recent years, there has been a growing interest in the synthesis of polysubstituted benzonitriles as intermediates for complex molecular architectures. These compounds are often key components in the synthesis of heterocyclic compounds, which are of great importance in medicinal chemistry. acs.org The development of new catalytic systems and synthetic methodologies has further expanded the accessibility and diversity of substituted benzonitriles, enabling the creation of novel compounds with potential applications in materials science and drug discovery.

Role of Trifluoromethyl and Methyl Substituents in Modulating Reactivity and Applications

The presence of both a trifluoromethyl group and a methyl group on the benzonitrile ring of 5-Methyl-2-(trifluoromethyl)benzonitrile creates a distinct electronic environment that modulates its reactivity and potential applications.

The trifluoromethyl group at the 2-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its key roles include:

Increased Electrophilicity: It enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions at certain positions.

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve its solubility in nonpolar solvents and its ability to cross biological membranes. mdpi.com

Metabolic Stability: The carbon-fluorine bonds are very strong, making the trifluoromethyl group resistant to metabolic degradation. This property is highly desirable in the design of pharmaceuticals, as it can lead to a longer duration of action. mdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for the fine-tuning of a molecule's steric and electronic properties while maintaining or improving its biological activity.

The methyl group at the 5-position is an electron-donating group through hyperconjugation and inductive effects. Its primary roles are:

Steric Influence: The methyl group can influence the regioselectivity of reactions by sterically hindering adjacent positions on the aromatic ring.

Site for Further Functionalization: The methyl group itself can be a site for further chemical modification, for example, through benzylic halogenation or oxidation, providing a handle for the synthesis of more complex derivatives.

The interplay of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group, along with the versatile nitrile functionality, makes this compound a valuable and reactive intermediate in the synthesis of targeted molecules with specific chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMSAHJSXOSVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590664 | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-61-0 | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886502-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 5 Methyl 2 Trifluoromethyl Benzonitrile

Established Synthetic Routes and Reaction Pathway Analysis

The foundational approaches to synthesizing 5-Methyl-2-(trifluoromethyl)benzonitrile rely on well-documented organic transformations. These routes are often characterized by their reliability and scalability, forming the basis for both laboratory and industrial production.

Nucleophilic aromatic substitution (SNAr) represents a direct approach to installing the nitrile functionality onto an appropriately activated aromatic ring. In this strategy, a precursor such as 2-fluoro-4-methyl-1-(trifluoromethyl)benzene (B129342) or 2-chloro-4-methyl-1-(trifluoromethyl)benzene is treated with a cyanide salt. The reaction is facilitated by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group positioned ortho to the leaving group (a halogen). This CF₃ group powerfully activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step of the reaction.

The reaction is typically performed under the following conditions:

Nucleophile : An alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Solvent : A polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), is essential to solvate the cation of the cyanide salt and increase the nucleophilicity of the cyanide anion.

Temperature : Elevated temperatures, often in the range of 100-150 °C, are generally required to overcome the activation energy of the reaction.

The regioselectivity of the substitution is well-controlled due to the pronounced activating effect of the ortho-trifluoromethyl group, ensuring the nitrile group is introduced at the desired position. nih.govbeilstein-journals.org This method offers a transition-metal-free pathway to the target compound. nih.gov

Palladium-catalyzed cross-coupling reactions have become one of the most versatile and widely adopted methods for the synthesis of aryl nitriles, including this compound. rsc.org This approach typically involves the reaction of an aryl halide or pseudohalide, such as 2-bromo-4-methyl-1-(trifluoromethyl)benzene, with a cyanide source in the presence of a palladium catalyst.

The general catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

Transmetalation : The cyanide group is transferred from the cyanide source to the palladium center.

Reductive Elimination : The aryl group and the cyanide group couple, regenerating the palladium(0) catalyst and releasing the final product, this compound.

A significant challenge in these reactions is the potential for the cyanide anion to poison the palladium catalyst. nih.gov However, extensive research has led to the development of highly efficient and robust catalytic systems. Key components of these systems include:

Precursor : 2-Bromo-4-methyl-1-(trifluoromethyl)benzene is a common and effective starting material. Aryl chlorides can also be used, though they are generally less reactive. nih.gov

Cyanide Source : A variety of cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity and controlled release of cyanide, which helps mitigate catalyst poisoning. nih.govorganic-chemistry.org

Catalyst and Ligand : A combination of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand is typically used. Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and various biaryl phosphines (e.g., XPhos, DPEphos) are effective in promoting the reaction. blogspot.comorganic-chemistry.org

| Catalyst System (mol%) | Cyanide Source | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd/C (2%), dppf (4%) | Zn(CN)₂ | Zn(CHO₂)₂·H₂O | DMAC | 100-120 | blogspot.com |

| Pd(OAc)₂ (2%), CM-phos (4%) | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ | Acetonitrile/Water | 70 | blogspot.com |

| [(allyl)PdCl]₂ (1%), DPEphos (2%) | K₄[Fe(CN)₆] | Et₂N | MeCN/Water | 75 | organic-chemistry.org |

| Palladacycle Precatalyst (2-5%) | Zn(CN)₂ | - | THF/Water | rt - 40 | organic-chemistry.orgacs.org |

Multi-step syntheses provide strategic flexibility, allowing for the construction of the target molecule from more readily available starting materials.

This two-step sequence is a practical and common approach that combines an electrophilic aromatic substitution with a cross-coupling reaction.

Step 1: Bromination of 4-methyl-1-(trifluoromethyl)benzene : The commercially available starting material, 4-methyl-1-(trifluoromethyl)benzene, undergoes electrophilic bromination. The directing effects of the methyl group (ortho, para-directing) and the trifluoromethyl group (meta-directing) are opposing. However, conditions can be optimized to favor bromination at the 2-position, ortho to the trifluoromethyl group, to yield 2-bromo-4-methyl-1-(trifluoromethyl)benzene. This type of regioselective bromination is documented for similarly substituted aromatic compounds. google.com

Step 2: Cyanation of 2-bromo-4-methyl-1-(trifluoromethyl)benzene : The aryl bromide produced in the first step is then converted to this compound using the palladium-catalyzed cross-coupling methods described in section 2.1.2.

This route is advantageous as it starts from a simple, non-functionalized precursor. A similar multi-step process involving bromination followed by cyanation is utilized in the synthesis of related benzonitrile (B105546) derivatives. google.comgoogle.com

While direct ammonolysis is not a primary route to the nitrile group itself, related multi-step sequences involving ammonia (B1221849) are plausible. A classical approach involves the dehydration of an intermediate amide.

Oxidation : The methyl group of a suitable precursor, such as 2-bromo-4-methyl-1-(trifluoromethyl)benzene, is oxidized to a carboxylic acid, yielding 2-bromo-5-(trifluoromethyl)benzoic acid.

Amidation : The carboxylic acid is converted into its corresponding primary amide. This is often a two-step process involving activation to an acid chloride (e.g., with thionyl chloride) followed by reaction with ammonia.

Dehydration : The primary amide is dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form the nitrile group.

Debromination/Final conversion : The bromo-substituted nitrile can then be carried forward.

Alternatively, the term "ammonolysis" is used in patent literature to describe the substitution of a leaving group (like fluorine) with an amino group using ammonia at high temperature and pressure. google.comgoogle.com While this specific reaction introduces an amino group rather than a nitrile, it highlights a relevant industrial transformation on trifluoromethyl-substituted aromatic rings.

Multi-step Synthetic Sequences

Advanced Synthetic Techniques and Reaction Condition Optimization

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of synthesizing compounds like this compound. These techniques often involve novel catalytic systems and energy sources to promote the reaction under milder conditions.

One of the most significant areas of optimization has been in palladium-catalyzed cyanation. Early methods often required harsh conditions, such as high temperatures (100-140 °C) and rigorously anhydrous solvents. organic-chemistry.org Modern protocols have overcome many of these limitations. For instance, the Buchwald group developed a palladium-catalyzed cyanation that proceeds at or near room temperature (25-40 °C) in an aqueous solvent mixture (THF/H₂O), using a palladacycle precatalyst and Zn(CN)₂. organic-chemistry.orgacs.org This mild method not only reduces energy consumption but also enhances functional group tolerance and operational safety.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. A microwave-promoted palladium-catalyzed cyanation of aryl triflates using Pd(Ph₃P)₄ and Zn(CN)₂ has been shown to be highly effective, with reactions often completing in under 15 minutes at 200 °C. tripod.com

Furthermore, the development of dual catalytic systems represents a cutting-edge approach. A visible-light-driven photoredox–nickel dual catalysis has been reported for the cyanation of aryl halides. chinesechemsoc.org This method operates at room temperature and avoids the use of air-sensitive ligands and highly toxic cyanide sources, offering a benign and efficient synthetic route.

| Parameter | Traditional Method | Advanced Method (e.g., Buchwald) | Advanced Method (Photoredox/Ni) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ or Pd/C | Palladacycle Precatalyst | Ni Catalyst + Photocatalyst (e.g., Ir-based) |

| Temperature | High (70-120 °C) | Low (rt - 40 °C) | Room Temperature |

| Solvent | Anhydrous organic (DMAC, DMF) | Aqueous mixture (THF/H₂O) | Organic (e.g., DMA) |

| Energy Source | Conventional Heating | Conventional Heating | Visible Light (e.g., Blue LEDs) |

| Key Advantage | Established & Robust | Mild conditions, high tolerance, safer | Benign conditions, novel mechanism |

| Reference | blogspot.com | organic-chemistry.orgacs.org | chinesechemsoc.org |

These advanced techniques and optimized conditions provide chemists with a broader and more efficient toolkit for the synthesis of this compound, enabling faster, safer, and more sustainable production.

Microwave-Assisted Synthesis in Related Benzonitrile Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govnih.gov This method utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.govnih.gov The key benefits observed in microwave-assisted synthesis include dramatically reduced reaction times, improved product yields, and enhanced product purity. nih.govingentaconnect.com

In the context of benzonitrile synthesis, microwave irradiation has been successfully employed to drive reactions that are often slow and inefficient under traditional heating. researchgate.net For instance, the conversion of aromatic amides to benzonitriles using acetic anhydride (B1165640) can be significantly expedited. researchgate.net This approach is part of a growing trend to use microwave activation in conjunction with greener reaction media, such as water, and recyclable nanocatalysts to create more environmentally friendly protocols. ingentaconnect.com The efficiency of MAOS makes it a valuable tool in the synthesis of various heterocyclic molecules and other key intermediates in the pharmaceutical and agrochemical industries. researchgate.neteurekaselect.com

The table below compares reaction times and yields for the synthesis of benzotriazole (B28993) derivatives, illustrating the typical advantages of microwave-assisted methods over conventional heating.

| Compound | Conventional Method Time (hours) | Conventional Method Yield (%) | Microwave Method Time (minutes) | Microwave Method Yield (%) |

| 4a | 6 | 72 | 8 | 93 |

| 4b | 5 | 65 | 6 | 85 |

| 4c | 6 | 68 | 7 | 83 |

| This table is based on data for the synthesis of benzotriazole derivatives and serves as an illustrative example of the efficiencies gained through microwave-assisted synthesis in related heterocyclic chemistry. nih.gov |

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is fundamental to modern organic synthesis, providing pathways to create complex molecules with high efficiency and control. For the synthesis of trifluoromethylated benzonitriles, palladium and copper-based catalytic systems are particularly prominent, enabling key bond-forming reactions that are otherwise challenging.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions, such as the Suzuki-Miyaura coupling, involve a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. youtube.com This methodology is instrumental in the synthesis of complex aromatic compounds, including those containing the trifluoromethyl group.

In the synthesis of trifluoromethylated aromatics, palladium catalysts can be used to couple aryl halides or triflates with a suitable coupling partner. researchgate.net For example, palladium complexes can catalyze the cross-coupling of aryl trifluoroacetates with organoboron compounds to produce trifluoromethyl ketones under mild conditions. researchgate.net A similar strategy can be envisioned for nitrile synthesis. Furthermore, recent advancements have enabled the palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones, a process that proceeds via C–F bond activation. rsc.org This demonstrates the expanding scope of palladium catalysis to include the activation of even strong carbon-fluorine bonds, which is highly relevant for organofluorine chemistry.

Key Steps in a General Palladium Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. youtube.com

Copper-catalyzed reactions have become indispensable for introducing the trifluoromethyl (CF3) group into organic molecules. nih.gov The CF3 group is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Copper catalysts, utilizing various oxidation states including Cu(I) and Cu(II), can facilitate the trifluoromethylation of a wide range of substrates. nih.govnih.gov

One common approach involves the use of electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, in the presence of a copper catalyst. nih.govbeilstein-journals.org For instance, copper salts have been shown to catalyze the trifluoromethylation of aryl and vinyl boronic acids, providing a direct route to CF3-substituted aromatics and alkenes. beilstein-journals.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. beilstein-journals.org Copper catalysis has also been applied to the trifluoromethylation of terminal alkynes and allylic halides, showcasing the versatility of this method for creating diverse trifluoromethylated products. nih.govrsc.org

The following table summarizes various copper-catalyzed trifluoromethylation reactions on different substrates.

| Substrate Type | Trifluoromethyl Source | Catalyst Example | Key Features |

| Aryl Boronic Acids | Electrophilic (e.g., Umemoto's reagent) | Copper salts | Mild conditions, moisture tolerant, good functional group compatibility. beilstein-journals.org |

| Terminal Olefins | Electrophilic (e.g., Togni's reagent) | CuCl | Direct allylic trifluoromethylation. nih.gov |

| Allylic Halides | Nucleophilic (e.g., [CuCF3]) | Copper salts | High regioselectivity at the α-position. nih.gov |

| Benzylic Chlorides | Nucleophilic (TMSCF3) | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | Effective for primary and secondary benzylic chlorides. rsc.org |

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of a specific isomer like this compound necessitates precise control over the placement of substituents on the aromatic ring, a concept known as regioselectivity. The relative positions of the methyl, trifluoromethyl, and nitrile groups are critical to the compound's identity and properties. Achieving the desired 1,2,5-substitution pattern requires synthetic strategies that direct incoming functional groups to specific positions. This can be accomplished through the use of directing groups, which influence the position of subsequent electrophilic or nucleophilic aromatic substitution reactions, or through cross-coupling reactions where the positions of the coupling partners are pre-defined.

Stereochemical control, while often associated with chiral centers, can also be relevant in the synthesis of certain aromatic compounds, such as axially chiral benzonitriles. nih.gov While this compound itself is not chiral, the principles of stereocontrol are an important consideration in advanced organic synthesis. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the atroposelective synthesis of axially chiral benzonitriles, demonstrating that high levels of stereochemical control can be achieved in the synthesis of substituted benzonitriles. nih.gov Such strategies highlight the sophistication of modern catalytic methods in controlling the three-dimensional arrangement of atoms.

Green Chemistry Principles and Sustainable Synthesis of Trifluoromethylated Benzonitriles

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com The synthesis of trifluoromethylated benzonitriles can benefit significantly from the application of these principles.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents and Conditions: A major goal is to replace hazardous organic solvents with more environmentally benign alternatives like water or to conduct reactions under solvent-free conditions. wjpmr.comsemanticscholar.org Microwave-assisted synthesis under solvent-free ("neat") conditions is one such approach that can reduce waste and shorten reaction times. semanticscholar.org

Energy Efficiency: Microwave-assisted synthesis is inherently more energy-efficient than conventional heating because it heats the reaction mixture directly and rapidly, minimizing energy loss. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves choosing reactions, like certain catalytic cycles, that are highly efficient and produce minimal byproducts.

Use of Safer Reagents: There is a continuous effort to replace hazardous reagents with safer alternatives. In fluoroalkylation chemistry, for example, there is interest in using reagents like fluoroform (CHF3), a non-ozone-depleting industrial byproduct, as a more sustainable source for introducing fluorinated groups. sci-hub.se

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and more economically viable.

Spectroscopic Characterization Beyond Basic Compound Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

The ¹H NMR spectrum of 5-Methyl-2-(trifluoromethyl)benzonitrile is anticipated to reveal distinct signals corresponding to the aromatic and methyl protons. The aromatic region would feature a complex pattern arising from the three protons on the benzene (B151609) ring. Based on established substituent effects, the proton ortho to the methyl group (at C6) would likely appear as a singlet or a narrowly split doublet around 7.6 ppm. The proton ortho to the nitrile group (at C3) would be expected downfield, perhaps around 7.8 ppm as a doublet, due to the deshielding effects of both the nitrile and trifluoromethyl groups. The proton meta to the nitrile (at C4) would likely resonate as a doublet of doublets around 7.5 ppm. The methyl group protons (CH₃) are expected to produce a sharp singlet, typically observed in the upfield region of the aromatic spectrum, around 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.8 | d |

| H-4 | ~7.5 | dd |

| H-6 | ~7.6 | d |

| -CH₃ | ~2.5 | s |

Note: Predicted values are based on additive models and comparison with structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. For this compound, nine distinct signals are expected. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic chemical shift in the range of 120-125 ppm and a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 272 Hz. rsc.org The nitrile carbon (-C≡N) is typically found further downfield, around 115-118 ppm. The aromatic carbons will display a range of chemical shifts influenced by the substituents. The carbon bearing the trifluoromethyl group (C2) is expected to be significantly affected by C-F coupling, appearing as a quartet around 130-135 ppm with a ²JCF of about 30-35 Hz. rsc.org The carbon attached to the nitrile group (C1) would likely resonate near 110 ppm. The methyl-substituted carbon (C5) is anticipated around 140-145 ppm, while the remaining aromatic carbons (C3, C4, C6) would appear in the 125-135 ppm range. The methyl carbon (-CH₃) will give a signal in the upfield region, typically around 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and Key Couplings

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to F) | Expected Coupling Constant (Hz) |

| -C≡N | ~116 | s | - |

| C1 | ~110 | q | ~1-3 Hz (⁴JCF) |

| C2 | ~132 | q | ~33 Hz (²JCF) |

| C3 | ~133 | q | ~3-5 Hz (³JCF) |

| C4 | ~127 | s | - |

| C5 | ~142 | s | - |

| C6 | ~135 | s | - |

| -CF₃ | ~123 | q | ~272 Hz (¹JCF) |

| -CH₃ | ~21 | s | - |

Note: Predicted values are based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. In this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this singlet for a -CF₃ group attached to a benzene ring is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.org The absence of coupling in the ¹⁹F spectrum confirms that there are no adjacent fluorine or hydrogen atoms close enough to cause splitting.

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the methyl group (~2.5 ppm) to its ¹³C signal (~21 ppm), and the signals of the aromatic protons (H3, H4, H6) to their corresponding carbon signals (C3, C4, C6). This allows for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the methyl protons (~2.5 ppm) would show correlations to the adjacent aromatic carbons C4 and C6, as well as to the methyl-bearing carbon C5. The aromatic protons would show correlations to neighboring carbons and across the ring, confirming the substitution pattern. For example, H6 would show correlations to C2, C4, and C5, helping to lock in the relative positions of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For the molecular formula of this compound, C₉H₆F₃N, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with an m/z value that matches the calculated exact mass to within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 3: Calculated Exact Mass for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₆F₃N | 185.0452 |

| [M+H]⁺ | C₉H₇F₃N | 186.0525 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.

For this compound, the key functional groups would produce distinct signals:

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the FT-IR spectrum in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

Trifluoromethyl (C-F) Stretches: The C-F bonds of the -CF₃ group give rise to very strong and characteristic absorption bands in the FT-IR spectrum, typically found in the range of 1100-1350 cm⁻¹. Often, multiple strong bands are observed in this region due to symmetric and asymmetric stretching modes.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Methyl (C-H) Stretches: Asymmetric and symmetric stretching vibrations of the methyl group are expected just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹.

Aromatic C=C Stretches: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

Raman spectroscopy would provide complementary information. While the C-F stretches are strong in the IR, they may be weaker in the Raman spectrum. Conversely, the aromatic ring vibrations and the symmetric C≡N stretch are often strong and well-defined in Raman spectra, aiding in a comprehensive vibrational analysis.

Table 4: Characteristic Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3030 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₃ | 2980 - 2850 | Medium |

| Nitrile Stretch | -C≡N | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium to Strong |

| C-F Asymmetric/Symmetric Stretch | -CF₃ | 1350 - 1100 | Very Strong |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

No published data is available.

No published data is available.

No published data is available.

Computational Chemistry and Theoretical Investigations of 5 Methyl 2 Trifluoromethyl Benzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For 5-Methyl-2-(trifluoromethyl)benzonitrile, DFT calculations would provide deep insights into its geometry, stability, and electronic properties.

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy state on the potential energy surface. This would yield precise data on bond lengths, bond angles, and dihedral angles. Conformational analysis, particularly focusing on the rotation of the methyl and trifluoromethyl groups, would identify different stable conformers and the energy barriers between them. Such studies are crucial for understanding the molecule's preferred shape.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Analysis of the electronic structure would involve mapping the electron density and defining key molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transport properties of the molecule. A smaller gap typically suggests higher reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, ¹⁹F) would aid in the interpretation of experimental NMR spectra. nist.gov Similarly, the calculation of vibrational frequencies would correspond to the peaks observed in Infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to different functional groups within the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would model the movement of atoms and molecules, providing insights into conformational changes, interactions with solvent molecules, and aggregation behavior in the liquid phase. MD is a powerful tool for bridging the gap between static molecular structures and macroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

If this compound were part of a series of biologically active compounds, Quantitative Structure-Activity Relationship (QSAR) modeling could be applied. QSAR studies establish a mathematical relationship between the chemical structures of a set of compounds and their biological activity. mdpi.comnih.gov By calculating various molecular descriptors for this compound and its analogues, a predictive model could be built to guide the design of new, more potent compounds. Without a relevant dataset, no specific QSAR model can be developed.

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Studies

Contributions of Intermolecular Contacts to Crystal Packing

In molecules containing trifluoromethyl and methyl groups, a variety of weak intermolecular interactions are expected to play a crucial role in the solid-state architecture. These interactions include conventional and unconventional hydrogen bonds, as well as other van der Waals forces. For this compound, the primary intermolecular contacts anticipated to govern its crystal packing would involve the trifluoromethyl group, the nitrile moiety, the methyl group, and the aromatic ring.

Studies on trifluoromethylated organic compounds have consistently highlighted the significant role of fluorine atoms in directing crystal packing. researchgate.netresearchgate.net Interactions such as C–H···F hydrogen bonds are common and contribute significantly to the stability of the crystal lattice. Furthermore, C–F···π interactions, where the fluorine atoms of the trifluoromethyl group interact with the electron-rich π-system of an adjacent aromatic ring, are also plausible.

The nitrile group is a strong hydrogen bond acceptor, and N···H interactions are expected to be a prominent feature in the crystal structure. The aromatic rings themselves can participate in π–π stacking interactions, further stabilizing the crystal packing. The methyl group can also be involved in weak C–H···π and C–H···N interactions.

Based on Hirshfeld surface analyses of analogous compounds, a hypothetical breakdown of the contributions of intermolecular contacts for this compound is presented in the table below. acs.orgresearchgate.netnih.govnih.gov

| Intermolecular Contact Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | 30 - 40 | Represents contacts between hydrogen atoms on the methyl groups and the aromatic rings. These are generally the most abundant contacts. |

| C···H/H···C | 20 - 30 | Involves interactions between carbon and hydrogen atoms, indicative of C–H···π interactions where a C-H bond points towards the center of an aromatic ring. |

| F···H/H···F | 15 - 25 | Highlights the presence of C–H···F hydrogen bonds, a significant interaction involving the trifluoromethyl group. |

| N···H/H···N | 10 - 20 | Indicates hydrogen bonding involving the nitrogen atom of the nitrile group as an acceptor. |

| C···C | 5 - 10 | Suggests the presence of π–π stacking interactions between the aromatic rings of adjacent molecules. |

| F···C/C···F | 3 - 8 | Points to potential C–F···π interactions between the trifluoromethyl group and the aromatic ring. |

| N···C/C···N | 2 - 5 | Represents interactions between the nitrile nitrogen and carbon atoms of neighboring molecules. |

| F···F | 1 - 5 | Indicates close contacts between fluorine atoms of adjacent trifluoromethyl groups. |

These anticipated interactions collectively dictate the three-dimensional arrangement of the molecules in the solid state, influencing the material's physical properties such as melting point and solubility.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing valuable insights into its reactivity. rsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface. These regions are color-coded, with red indicating areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote regions of intermediate potential. researchgate.netresearchgate.net

For this compound, the MEP map would be significantly influenced by the electronic effects of its substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, while the methyl group (-CH₃) is a weak electron-donating group. The nitrile group (-CN) is also electron-withdrawing.

The predicted MEP map for this compound would likely exhibit the following features:

Negative Potential (Red/Yellow Regions): The most negative potential is expected to be localized on the nitrogen atom of the nitrile group due to its high electronegativity and the presence of a lone pair of electrons. This region would be the primary site for electrophilic attack. The aromatic ring, influenced by the electron-donating methyl group, would also exhibit some negative potential, making it susceptible to electrophilic aromatic substitution, although this is counteracted by the strong electron-withdrawing effects of the trifluoromethyl and nitrile groups.

Positive Potential (Blue Regions): A significant region of positive potential is anticipated around the trifluoromethyl group, particularly on the carbon atom attached to the three fluorine atoms. This electron-deficient area would be a likely site for nucleophilic attack. The hydrogen atoms of the methyl group and the aromatic ring will also show some degree of positive potential.

The following table summarizes the predicted reactive sites of this compound based on a theoretical MEP analysis.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrile Group (Nitrogen atom) | Strongly Negative (Red) | Susceptible to electrophilic attack; acts as a Lewis base. |

| Trifluoromethyl Group (Carbon and Fluorine atoms) | Strongly Positive (Blue) on Carbon | Susceptible to nucleophilic attack on the carbon atom. |

| Aromatic Ring | Moderately Negative to Neutral (Green/Yellow) | Overall deactivated towards electrophilic substitution due to the -CF₃ and -CN groups, but the methyl group provides some activation. |

| Methyl Group (Hydrogen atoms) | Slightly Positive (Light Blue/Green) | Generally unreactive, but can undergo radical abstraction under specific conditions. |

These computational predictions provide a theoretical framework for understanding and anticipating the chemical behavior of this compound in various chemical transformations. sci-hub.se

Chemical Reactivity and Derivatization Studies of 5 Methyl 2 Trifluoromethyl Benzonitrile

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine and hydrolysis to a carboxylic acid or an amide.

The reduction of the nitrile functionality in 5-Methyl-2-(trifluoromethyl)benzonitrile to a primary amine yields 5-Methyl-2-(trifluoromethyl)benzylamine. This transformation is a common and crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. Several established methods for nitrile reduction can be employed.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, the catalytic hydrogenation of benzonitriles to benzylamines is a well-documented process.

Another powerful method for the reduction of nitriles is the use of metal hydrides, with lithium aluminum hydride (LiAlH₄) being a prominent reagent. masterorganicchemistry.com LiAlH₄ is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The successful synthesis of 5-Methyl-2-(trifluoromethyl)benzylamine is evidenced by its commercial availability from various chemical suppliers. This indicates that efficient and scalable reduction protocols for this compound have been developed and implemented.

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst, various solvents (e.g., ethanol, methanol) | Widely used in industrial processes; conditions can be optimized for selectivity. |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | A very strong and versatile reducing agent. masterorganicchemistry.com |

| Raney Ni | Hydrogen gas, often in alcoholic solvents | A common and effective catalyst for nitrile hydrogenation. |

| NaBH₄/CoCl₂ | Sodium borohydride (B1222165) in the presence of a cobalt salt | A milder alternative to LiAlH₄. |

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The extent of hydrolysis can often be controlled by the reaction conditions.

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile group leads to the formation of 5-Methyl-2-(trifluoromethyl)benzoic acid. This is typically achieved by heating the nitrile with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, or a strong base, like sodium hydroxide (B78521), followed by acidification. tum.de The reaction proceeds through an intermediate amide, which is further hydrolyzed to the carboxylic acid.

Hydrolysis to Amide: Partial hydrolysis of the nitrile under controlled conditions can afford the corresponding amide, 5-Methyl-2-(trifluoromethyl)benzamide. This transformation is often favored under basic conditions with careful control of reaction time and temperature. For instance, the hydrolysis of 2-(trifluoromethyl)benzonitrile (B1294956) to 2-(trifluoromethyl)benzamide (B1329304) has been successfully achieved by heating with a sodium hydroxide solution. google.com In a specific example, dissolving 2-trifluoromethyl benzonitrile (B105546) in water with NaOH and heating to 100°C for 2 hours resulted in the complete reaction of the starting material and the precipitation of the amide product upon cooling, with a yield of 89.9%. google.com This suggests that a similar approach could be effective for the synthesis of 5-Methyl-2-(trifluoromethyl)benzamide. The commercial availability of 5-Methyl-2-(trifluoromethyl)benzamide further supports the feasibility of this partial hydrolysis.

Table 2: Products of Nitrile Hydrolysis

| Reaction Conditions | Product | General Notes |

|---|---|---|

| Strong acid (e.g., H₂SO₄, HCl) and heat | Carboxylic Acid (5-Methyl-2-(trifluoromethyl)benzoic acid) | Promotes complete hydrolysis of the nitrile group. tum.de |

| Strong base (e.g., NaOH) and heat, followed by acidification | Carboxylic Acid (5-Methyl-2-(trifluoromethyl)benzoic acid) | Initially forms the carboxylate salt. |

| Controlled basic conditions (e.g., NaOH, shorter reaction time/lower temperature) | Amide (5-Methyl-2-(trifluoromethyl)benzamide) | Allows for the isolation of the intermediate amide. google.com |

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring is susceptible to oxidation, a common transformation for benzylic C-H bonds.

The methyl group of this compound can be oxidized to a carboxylic acid, yielding 2-Cyano-4-(trifluoromethyl)benzoic acid. This transformation typically requires strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for the oxidation of alkyl groups attached to aromatic rings to carboxylic acids. masterorganicchemistry.com The reaction is usually carried out in an aqueous solution, often under basic or neutral conditions, followed by acidification to protonate the resulting carboxylate. The benzylic position is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical or cation.

The presence of the electron-withdrawing trifluoromethyl and nitrile groups on the ring can influence the reactivity of the methyl group. These groups deactivate the aromatic ring towards electrophilic attack but may have a less pronounced effect on the radical-mediated oxidation of the methyl group. Careful control of reaction conditions would be necessary to achieve selective oxidation of the methyl group without affecting the other functional groups. While specific literature on the oxidation of this compound is scarce, the general principles of benzylic oxidation suggest that this transformation is a viable synthetic route.

Table 3: Common Oxidizing Agents for Benzylic Methyl Groups

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, often with base or acid, followed by acidification | Carboxylic Acid | A strong and common oxidizing agent for this transformation. masterorganicchemistry.com |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ in acid | Carboxylic Acid | Another strong oxidizing agent, though its use is declining due to environmental concerns. |

| Nitric Acid (HNO₃) | Concentrated, with heat | Carboxylic Acid | Can also lead to nitration of the aromatic ring under certain conditions. |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group (-CF₃) is generally considered to be a stable and robust functional group. However, under certain conditions, it can participate in reactions, particularly nucleophilic aromatic substitution.

The trifluoromethyl group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). chemsociety.org.ngmasterorganicchemistry.com In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. While the trifluoromethyl group itself is not typically a leaving group in SNAr reactions, its presence on the ring can facilitate the displacement of other leaving groups, such as halides, that are positioned ortho or para to it. chemsociety.org.ngmasterorganicchemistry.comwikipedia.org

The reactivity of aromatic trifluoromethyl compounds with nucleophiles has been a subject of study. acs.orgacs.org While the C-F bonds in the trifluoromethyl group are very strong, reactions involving the displacement of the entire -CF₃ group are rare and require specific conditions. More commonly, the trifluoromethyl group influences the reactivity of other positions on the aromatic ring. For instance, the electron-withdrawing nature of the trifluoromethyl group in 4-phenoxy-3-nitrobenzotrifluoride has been shown to enhance the rate of nucleophilic aromatic substitution compared to analogues without this group. chemsociety.org.ng Specific steric effects can also play a role, with an ortho-trifluoromethyl group sometimes leading to rate-retardation. chemsociety.org.ng

In the context of this compound, direct nucleophilic attack on the carbon bearing the trifluoromethyl group is unlikely. However, the activating effect of the trifluoromethyl group could potentially facilitate nucleophilic substitution at other positions on the ring if a suitable leaving group were present.

Table 4: Reactivity of the Trifluoromethyl Group in Nucleophilic Aromatic Substitution

| Reaction Type | Role of the Trifluoromethyl Group | General Outcome |

|---|---|---|

| SNAr with a leaving group ortho/para to -CF₃ | Activating group | Facilitates the displacement of the leaving group by a nucleophile. chemsociety.org.ngmasterorganicchemistry.comwikipedia.org |

| Direct nucleophilic attack on the -CF₃ group | Generally unreactive as a leaving group | Displacement of the -CF₃ group is rare and requires harsh conditions. acs.org |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Attack Patterns

The chemical reactivity of the aromatic ring in this compound is dictated by the electronic properties of its three substituents: the methyl (-CH₃) group, the trifluoromethyl (-CF₃) group, and the nitrile (-CN) group. The interplay of these groups determines the electron density of the benzene (B151609) ring and the regioselectivity of electrophilic and nucleophilic substitution reactions.

The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. It activates the ring towards electrophilic attack and is an ortho, para-director. Conversely, the trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. ontosight.ai This group strongly deactivates the ring towards electrophilic substitution and is a meta-director. The nitrile group is also deactivating and a meta-director due to both inductive and resonance effects.

In this compound, the substituents are positioned at C1 (implied), C2 (-CF₃), and C5 (-CH₃). The combined effect of the strongly deactivating -CF₃ and -CN groups and the weakly activating -CH₃ group renders the ring electron-deficient and generally unreactive towards electrophilic aromatic substitution. However, if a reaction were to occur, the directing effects would be competitive. The powerful deactivating effects of the -CF₃ and -CN groups would likely dominate, making electrophilic attack unfavorable.

Derivatization Strategies for Analytical and Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. myskinrecipes.com Its functional groups offer versatile handles for a variety of chemical transformations, allowing for the creation of more complex molecules. Derivatization is a technique where a compound is chemically modified to produce a new substance with properties that are more suitable for a specific analytical technique or to serve as a step in a synthetic pathway. sigmaaldrich.comjfda-online.com

For analytical purposes, derivatization is often employed to enhance the volatility, thermal stability, or detectability of an analyte for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.com For synthetic applications, the nitrile and trifluoromethyl groups are primary sites for derivatization. The nitrile group can be converted into various other functional groups, while the trifluoromethyl group can also undergo specific transformations, such as defluorinative functionalization. myskinrecipes.comrsc.org

The derivatization of this compound can be approached by targeting its key functional groups. The nitrile moiety is particularly versatile for chemical modification.

Nitrile Group Transformations:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (5-methyl-2-(trifluoromethyl)benzoic acid) under acidic or basic conditions. This transformation is fundamental for creating derivatives such as esters and amides.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile group to a primary amine ( (5-methyl-2-(trifluoromethyl)phenyl)methanamine). This amine can then be subjected to a wide range of derivatization reactions, such as acylation or alkylation, to improve chromatographic behavior or for further synthesis. researchgate.net

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic systems, a common strategy in medicinal chemistry.

Trifluoromethyl Group Transformations:

Defluorinative Functionalization: The C-F bonds in the trifluoromethyl group can be activated for functionalization. For instance, trifluoromethylarenes can react with reagents like a boronsulfur complex (BF₃SMe₂) under microwave assistance to yield methyl-dithioesters. rsc.org This represents a method for converting the robust -CF₃ group into a different functionality.

Synthetic Derivatization for Complex Molecules: In multi-step syntheses, the benzonitrile scaffold is often incorporated into larger molecules. For example, in the synthesis of complex biologically active compounds, a benzonitrile derivative might be constructed through reactions like reductive amination, where an aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃). nih.gov

The following table summarizes potential derivatization reactions, reagents, and conditions.

| Target Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | LiAlH₄ in ether; or H₂, Pd/C | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | Grignard Reaction | RMgX, followed by H₃O⁺ workup | Ketone (-C(=O)R) |

| Trifluoromethyl (-CF₃) | Defluorinative Thio-functionalization | BF₃SMe₂, microwave heating | Methyl-dithioester (-C(=S)SMe) rsc.org |

| Aromatic Ring | Nucleophilic Substitution | Nu⁻ (requires appropriate leaving group) | Substituted Benzene |

This table presents potential derivatization strategies based on the known reactivity of the functional groups.

The structural confirmation of any newly synthesized derivative of this compound is essential. A combination of spectroscopic and analytical techniques is employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of signals provide detailed information about the molecular structure and confirm the success of a derivatization reaction. For instance, the conversion of the nitrile to a primary amine would result in the appearance of new signals corresponding to the -CH₂- and -NH₂ protons in the ¹H NMR spectrum. nih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com The mass spectrum of a derivatized product will show a molecular ion peak corresponding to its new molecular weight. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the hydrolysis of the nitrile group (-C≡N, sharp peak around 2230 cm⁻¹) to a carboxylic acid would be confirmed by the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

X-ray Crystallography: For solid, crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. mdpi.comnih.gov

The table below shows hypothetical characterization data for a derivative, based on data reported for similar structures in the literature. nih.gov

| Derivative Name | Method | Reported Data |

| (5-methyl-2-(trifluoromethyl)phenyl)methanamine | ¹H NMR (500 MHz, CDCl₃) | δ 7.55 (d, J = 8.0 Hz, 1H), 7.40 (s, 1H), 7.25 (d, J = 8.0 Hz, 1H), 3.95 (s, 2H), 2.40 (s, 3H), 1.60 (br s, 2H). |

| ¹³C NMR (125 MHz, CDCl₃) | δ 142.5, 138.0, 132.0, 129.0 (q, J = 30 Hz), 128.5, 125.0 (q, J = 5 Hz), 124.0 (q, J = 272 Hz), 45.0, 21.0. | |

| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₉H₁₁F₃N: 190.0844; Found: 190.0841. |

This data is illustrative and based on typical values for similar chemical structures.

Advanced Research Applications of 5 Methyl 2 Trifluoromethyl Benzonitrile and Its Derivatives

Role as a Key Intermediate in Complex Molecule Synthesis

5-Methyl-2-(trifluoromethyl)benzonitrile is a versatile chemical intermediate utilized in the synthesis of complex organic molecules. Its structure, featuring a nitrile group and a trifluoromethyl group, allows for a wide range of chemical transformations. The trifluoromethyl group, in particular, is known to enhance the biological activity of compounds, making it a valuable component in the development of active ingredients. myskinrecipes.com The nitrile functional group further extends its utility, enabling the creation of more complex molecular architectures for various industrial and research applications. myskinrecipes.com

The compound serves as a crucial building block in the production of pharmaceuticals. myskinrecipes.com The presence of the trifluoromethyl group can increase the lipophilicity and metabolic stability of a drug candidate, which are desirable properties in pharmaceutical development. chemimpex.com Researchers utilize this intermediate to construct novel bioactive molecules, including potent inhibitors for various biological targets. chemimpex.com Its application is particularly noted in the development of new anti-cancer drugs, where its unique structure contributes to enhanced biological activity and selectivity. chemimpex.com

In the field of agrochemicals, this compound and its related structures are employed in the formulation of pesticides and herbicides. myskinrecipes.comchemimpex.com The trifluoromethyl moiety is a key feature in many active agrochemical ingredients, contributing to their efficacy. myskinrecipes.comnih.gov The compound's structure allows it to be incorporated into molecules designed to target specific biological processes in pests or weeds, often with the goal of minimizing environmental impact. chemimpex.com

The chemical reactivity of this compound makes it a valuable precursor for synthesizing a variety of heterocyclic compounds. researchgate.net Heterocyclic structures are fundamental scaffolds in many biologically active molecules. researchgate.net The benzonitrile (B105546) derivative can be used to construct complex ring systems that form the core of new therapeutic agents and other functional materials. researchgate.net

A significant application of derivatives of 2-(trifluoromethyl)benzonitrile (B1294956) is in the synthesis of hydantoin-based androgen receptor (AR) antagonists. These compounds are critical in the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. nih.gov The 2-(trifluoromethyl)benzonitrile moiety is a core component of several potent AR antagonists, including Enzalutamide and Apalutamide. nih.gov Research has demonstrated the synthesis of various hydantoin (B18101) and thiohydantoin derivatives for this purpose. For instance, studies have detailed the synthesis of compounds where the 4-position of the 2-(trifluoromethyl)benzonitrile ring is attached to the nitrogen of a hydantoin or thiohydantoin ring system. nih.govnih.gov

Table 1: Examples of Synthesized Hydantoin and Thiohydantoin Androgen Receptor Antagonists

| Compound Name | Final Product Structure | Yield | Reference |

|---|---|---|---|

| 4-(4-methyl-5-oxo-2-thioxo-3-(p-tolyl)imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile | Thiohydantoin derivative with p-tolyl group | 88% | nih.gov |

| 4-(3-(4-cyanophenyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile | Thiohydantoin derivative with 4-cyanophenyl group | 78% | nih.gov |

| 4-(3-(4-nitrophenyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile | Thiohydantoin derivative with 4-nitrophenyl group | 40% | nih.gov |

Derivatives containing the 5-methyl-2-(trifluoromethyl) moiety are key precursors in the synthesis of triazolopyrimidine-based compounds. nih.govresearchgate.net This class of heterocyclic compounds has attracted significant attention in medicinal chemistry due to a wide range of pharmacological activities, including potential antiviral, anticancer, and anti-inflammatory properties. ontosight.ai Research into new anti-malarial agents has involved the design and synthesis of 2-(trifluoromethyl) myskinrecipes.comchemimpex.comnih.govtriazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net In these syntheses, the presence of the trifluoromethyl group at the 2-position of the triazolopyrimidine ring was found to increase the anti-malarial activity against Plasmodium falciparum. nih.govresearchgate.net

Table 2: Examples of Synthesized Triazolopyrimidine Derivatives

| Compound Name | Final Product Structure | Yield | Reference |

|---|---|---|---|

| 7-Chloro-5-methyl-2-(trifluoromethyl) myskinrecipes.comchemimpex.comnih.govtriazolo[1,5-a]pyrimidine | Chloro-substituted triazolopyrimidine | 90% | nih.gov |

| 7-(3,4-Dichlorophenylamine)-5-methyl-2-(trifluoromethyl) myskinrecipes.comchemimpex.comnih.govtriazolo[1,5-a]pyrimidine | Dichlorophenylamine-substituted triazolopyrimidine | 90% | nih.gov |

Heterocyclic Compound Synthesis

Exploration in Materials Science

In the field of materials science, this compound and related fluorinated compounds are utilized in the creation of advanced materials. myskinrecipes.comchemimpex.com These include specialized polymers and coatings that require enhanced properties such as high thermal stability and robust chemical resistance, making them suitable for use in harsh environmental conditions. myskinrecipes.comchemimpex.com The unique characteristics imparted by the fluorinated structure are leveraged by researchers to develop innovative materials with novel applications. chemimpex.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Enzalutamide |

| Apalutamide |

| 4-(4-methyl-5-oxo-2-thioxo-3-(p-tolyl)imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile |

| 4-(3-(4-cyanophenyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile |

| 4-(3-(4-nitrophenyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile |

| 4-[3-(4-Hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethyl-benzonitrile |

| 7-Chloro-5-methyl-2-(trifluoromethyl) myskinrecipes.comchemimpex.comnih.govtriazolo[1,5-a]pyrimidine |

| 7-(3,4-Dichlorophenylamine)-5-methyl-2-(trifluoromethyl) myskinrecipes.comchemimpex.comnih.govtriazolo[1,5-a]pyrimidine |

Advanced Analytical Applications (e.g., as a Tag or Probe)

While direct applications of this compound as an analytical tag or probe are not extensively documented, the structural motifs present in the molecule suggest significant potential in this area. Benzonitrile derivatives are increasingly being explored for their utility in optical materials and as fluorescent probes. researchgate.net The incorporation of a trifluoromethyl group can further modulate the photophysical properties of aromatic compounds, making them suitable for specialized analytical techniques.

The inherent fluorescence of some benzonitrile derivatives allows them to serve as scaffolds for chemical sensors. For instance, certain derivatives have been investigated for their ability to detect specific ions, with the binding event leading to a measurable change in fluorescence. nih.gov The trifluoromethyl group in this compound, with its strong electron-withdrawing nature, can influence the electronic transitions within the molecule, potentially enhancing its quantum yield or shifting its emission spectrum, which are desirable characteristics for a fluorescent probe.

Furthermore, the nitrile group itself can be a versatile handle for chemical modifications, allowing for the attachment of this fluorinated benzonitrile core to other molecules of interest. This could enable its use as a tag for tracking biomolecules or as a reporter group in various assay formats. The unique spectroscopic signature imparted by the trifluoromethyl group could also be advantageous in techniques like ¹⁹F NMR spectroscopy, a powerful tool in chemical and biological analysis that offers a clear background for detection.

| Potential Analytical Application | Relevant Structural Feature | Principle of Operation |

| Fluorescent Probe | Benzonitrile Core, Trifluoromethyl Group | Modulation of fluorescence intensity or wavelength upon interaction with an analyte. |

| Chemical Sensor | Functionalized Benzonitrile Derivative | Specific binding to a target molecule or ion, resulting in a detectable signal. |

| ¹⁹F NMR Tag | Trifluoromethyl Group | Provides a distinct and sensitive signal for detection and quantification in complex mixtures. |

Investigation of Biological Activity and Pharmacological Relevance (excluding dosage/administration)

The trifluoromethyl group is a well-established pharmacophore in medicinal chemistry, known to enhance the biological activity of various compounds. mdpi.comtandfonline.com Its presence in this compound suggests that this compound and its derivatives could be of significant interest in pharmacological research. The nitrile group can also participate in interactions with biological targets or serve as a precursor for other functional groups in the synthesis of bioactive molecules. researchgate.net

The introduction of a trifluoromethyl group can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comresearchgate.net These properties are critical in the design of new therapeutic agents. Research on various benzonitrile derivatives has revealed a wide range of biological activities, including antimicrobial and anticancer effects, highlighting the potential of this chemical class in drug discovery. science.gov

The potential mechanism of action for derivatives of this compound would likely be influenced by the strong electron-withdrawing nature of the trifluoromethyl group and the ability of the nitrile group to interact with biological macromolecules. The trifluoromethyl group can enhance binding to protein targets through various non-covalent interactions, including hydrophobic interactions and, in some cases, multipolar interactions with the protein backbone. mdpi.comnih.gov

For instance, trifluoromethylated compounds have been shown to act as enzyme inhibitors. nih.gov The nitrile group in some benzonitrile derivatives has been suggested to coordinate with metal ions, such as copper, in the active site of enzymes like tyrosinase, leading to inhibition. nih.gov Therefore, derivatives of this compound could potentially act as inhibitors of metalloenzymes or other enzymes where the trifluoromethyl group can favorably interact with the active site.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzonitrile derivatives, SAR studies have shown that the nature and position of substituents on the aromatic ring significantly influence their biological effects. nih.govnih.gov In the context of this compound, systematic modifications of the methyl group or the introduction of other substituents on the ring would be a key strategy in SAR studies.

The trifluoromethyl group itself is often a key feature in SAR, where its replacement with other groups can lead to a dramatic change in activity. nih.gov For example, the steric bulk and electronic effects of the trifluoromethyl group can be compared with smaller or less electron-withdrawing groups to understand its contribution to binding and efficacy.

Quantitative structure-activity relationship (QSAR) models, which correlate physicochemical properties with biological activity, have been applied to benzonitrile derivatives to predict their toxicity and other biological effects. tandfonline.comnih.gov Such models often highlight the importance of hydrophobicity and electronic parameters, both of which are significantly influenced by the trifluoromethyl group.

| Modification Site | Potential Impact on Activity/Property | Rationale |

| Methyl Group | Alteration of steric bulk and lipophilicity. | Can influence binding pocket fit and overall solubility. |

| Benzene (B151609) Ring | Introduction of new functional groups can create new interaction points. | Can introduce hydrogen bond donors/acceptors or charged groups. |

| Trifluoromethyl Group | Significant changes in electronic properties, lipophilicity, and metabolic stability. | A key pharmacophore; its replacement helps to understand its role. |

A key physicochemical property modulated by the trifluoromethyl group is lipophilicity, which is a measure of a compound's ability to partition between a lipid and an aqueous phase. mdpi.com The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and generally more so than a methyl group, as indicated by its positive Hansch π value of +0.88. mdpi.com This increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the cell membrane, to reach its intracellular target. nih.gov

The enhanced lipophilicity conferred by the trifluoromethyl group can also lead to stronger binding to hydrophobic pockets within proteins and receptors. nih.gov This can result in increased potency and selectivity of a drug candidate. However, the relationship between lipophilicity and biological activity is often complex, and excessive lipophilicity can sometimes lead to undesirable properties. Therefore, the strategic placement of the trifluoromethyl group, as seen in this compound, is a critical aspect of molecular design.

Q & A

Q. Methodological Considerations :

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Challenges | Reference |

|---|---|---|---|

| Cyanation + CF₃ addition | 60-75 | Competing side reactions | |

| Directed C–H methylation | 50-65 | Requires directing groups | N/A |

Which analytical techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question

Q. Example Data :

- ¹³C NMR (CDCl₃) : CF₃ (δ 122.5 ppm, q, J = 32 Hz), nitrile (δ 117.8 ppm) .

- HRMS : Calculated for C₉H₆F₃N ([M+H]⁺): 190.0481; Found: 190.0485 .

How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Advanced Research Question

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Spiking experiments : Add authentic standards to confirm retention times in HPLC or GC.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

Case Study :

Unexpected peaks in ¹H NMR may arise from regioisomers. Use NOESY to confirm spatial proximity of methyl and CF₃ groups .

What strategies are effective in minimizing byproduct formation during the synthesis of this compound?

Advanced Research Question

Q. Table 2: Common Byproducts and Mitigation

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| 5-Nitro derivatives | Oxidative side reactions | Use inert atmosphere (N₂/Ar) |

| Des-cyano impurities | Incomplete cyanation | Optimize stoichiometry of NaCN |

What are the primary research applications of this compound in medicinal chemistry?

Basic Research Question

Q. Key Findings :

- Fluorine substitution improves pharmacokinetic properties (e.g., half-life, bioavailability) .

How can researchers determine the purity and quantify trace impurities in this compound samples?

Advanced Research Question